2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one
Description
Properties
CAS No. |
922168-03-4 |
|---|---|
Molecular Formula |
C18H16OSi |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(2-trimethylsilylethynyl)fluoren-9-one |
InChI |
InChI=1S/C18H16OSi/c1-20(2,3)11-10-13-8-9-15-14-6-4-5-7-16(14)18(19)17(15)12-13/h4-9,12H,1-3H3 |
InChI Key |
WWKRKIRSQXRUKX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling Reaction
The Sonogashira reaction is a widely used method for synthesizing alkynylated compounds. For 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one, the preparation can be summarized as follows:
Reagents :
- Trimethylsilylacetylene (TMS-acetylene)
- 3,6-Dibromofluorenone
- Palladium catalyst (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine (Et₃N)
-
Combine trimethylsilylacetylene (11.6 mL, 0.08 mmol), 3,6-dibromofluorenone (11.26 g, 0.03 mmol), PdCl₂(PPh₃)₂ (133 mg, 0.19 mmol), CuI (133 mg, 0.7 mmol), DMF (33 mL), and Et₃N (46 mL) in a flask.
Reflux the mixture under an argon atmosphere for approximately 12 hours.
After completion of the reaction, cool the mixture and add water (300 mL). Extract the organic phase five times with diethyl ether (Et₂O).
Wash the organic phase three times with a dilute hydrochloric acid solution (10%), followed by washes with saturated sodium bicarbonate solution and water.
Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent.
Purify the residue using column chromatography with silica gel and a solvent mixture of dichloromethane and pentane (3:1).
Crystallize the final product from ethanol to obtain pure this compound.
Alternative Synthetic Routes
While the Sonogashira reaction is prominent, other methods may also be employed:
This method involves direct ethynylation of fluorenones using strong bases and ethynylating agents under controlled conditions to form alkynyl derivatives.
Utilizing other coupling reactions such as Suzuki or Negishi coupling can also yield similar products by employing different halides or organometallic reagents.
Research Findings
Table: Comparative Overview of Synthesis Methods
| Method | Key Reagents | Reaction Type | Yield (%) | Comments |
|---|---|---|---|---|
| Sonogashira | TMS-acetylene, Pd catalyst | Carbon-carbon coupling | High | Commonly used; efficient for alkynes |
| Direct Ethynylation | Fluorenone, strong base | Nucleophilic substitution | Moderate | Simpler but lower yields |
| Cross-Coupling | Various organometallic reagents | Metal-catalyzed | Variable | Versatile; dependent on specific reagents |
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: TBAF is often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various functionalized fluorenone compounds.
Scientific Research Applications
Organic Synthesis
The compound is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
- Sonogashira Coupling : This compound can participate in Sonogashira reactions to form substituted acetylenes. It has been utilized to synthesize various aromatic compounds with high yields, showcasing its effectiveness as a coupling partner .
- Polymerization : The trimethylsilyl group facilitates controlled polymerization processes. For instance, it has been involved in the synthesis of poly(p-aryleneethynylene)s through transition-metal-free polymerization methods, demonstrating its utility in materials science .
Materials Science
In materials science, 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one has been explored for its potential in developing advanced materials.
- Optoelectronic Devices : Due to its conjugated structure, the compound has been studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with desirable electronic properties makes it a candidate for these applications .
- Nanocomposites : The compound's incorporation into nanocomposites has shown promise in enhancing mechanical properties and thermal stability, making it suitable for various industrial applications .
Medicinal Chemistry
The biological activity of derivatives of this compound is an area of active research.
- Anticancer Activity : Several studies have reported on the anticancer properties of compounds derived from this molecule. For example, modifications to the fluorenone structure have led to compounds that inhibit cancer cell proliferation through various mechanisms .
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances its potential as a carrier in drug delivery systems. Research indicates that it can improve the solubility and bioavailability of poorly soluble drugs .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with different biological and chemical targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Fluorenone Core
Trimethylsilyl Derivatives
3-(tert-Butoxy)-2-propyl-1-(trimethylsilyl)-9H-fluoren-9-one (11) :
- Substituents: TMS at 1-position, propyl at 2-position, tert-butoxy at 3-position.
- Key Features: The tert-butoxy group introduces steric bulk and electron-donating effects, while the TMS group stabilizes the ethynyl moiety. This compound is used in mechanistic studies of alcohol reactions with o-benzynes .
- Comparison: The absence of a propyl/tert-butoxy group in the target compound reduces steric hindrance, favoring reactions requiring planar geometry (e.g., π-π stacking in materials science).
2-Propyl-1-(trimethylsilyl)-9H-fluoren-9-one (14-hh) :
- Substituents: TMS at 1-position, propyl at 2-position.
- Key Features: Simpler structure with fewer substituents, leading to lower molecular weight (MW = ~300 g/mol estimated) compared to compound 11.
- Comparison: The target compound’s ethynyl group provides conjugation extension, enhancing optoelectronic applications .
Peptide-Linked Derivatives
- Compound 24 :
- Structure: TMS-ethyl group linked to a peptide chain (MW = 1717 g/mol).
- Physical Properties: Melting point = 138–140°C; Rf = 0.60 (70% EtOAc/petrol).
- Key Features: The peptide backbone introduces hydrogen-bonding capacity and solubility in polar solvents (e.g., DMSO). Used in total synthesis of natural products .
- Comparison: The target compound lacks peptide functionality, making it less suitable for biological applications but more amenable to organic solvent-based reactions.
Electronic and Steric Modifications
Electron-Withdrawing Groups
- 2,7-Diacetyl-9H-fluoren-9-one: Substituents: Acetyl groups at 2- and 7-positions. Key Features: Acetyl groups reduce electron density on the fluorenone core, increasing electrophilicity. MW = 256.3 g/mol; melting point = ~140°C (similar to TMS derivatives). Comparison: The TMS-ethynyl group in the target compound provides electron-rich character, facilitating nucleophilic attack at the ethynyl position .
Aromatic Substituents
- 2-Phenyl-9H-fluoren-9-one :
- Substituents: Phenyl group at 2-position.
- Physical Properties: MW = 256.3 g/mol; melting point = 140–141°C; density = 1.219 g/cm³.
- Key Features: The phenyl group enhances π-conjugation but lacks the steric protection of TMS. Used in photoluminescence studies.
- Comparison: The TMS-ethynyl group in the target compound offers better stability against oxidation compared to the phenyl group .
Functional Group Reactivity
Borane Complexes
- B-[2-(Trimethylsilyl)ethynyl]-9-BBN: Structure: TMS-ethynyl group bound to a borane (9-BBN). Reactivity: Isolated as a THF complex (90% yield); reacts with aldehydes/ketones for hydroboration.
Amino and Halogen Derivatives
- 2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride: Substituents: Diethylamino-ethoxy group at 2-position. Key Features: Polar, water-soluble hydrochloride salt (MW = 343.8 g/mol). Used in pharmaceuticals (e.g., ANDA/NDA applications). Comparison: The TMS-ethynyl group in the target compound increases lipophilicity, favoring organic-phase reactions .
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide :
- Substituents: Bromo at 9-position, trifluoroacetamide at 2-position.
- Key Features: Bromo group enables cross-coupling (e.g., Suzuki reactions). MW = 354.1 g/mol.
- Comparison: The target compound’s ethynyl group offers orthogonal reactivity for click chemistry .
Biological Activity
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one (CAS No. 922168-03-4) is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the fluorenone family, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H18OSi |
| Molecular Weight | 270.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 922168-03-4 |
Antimicrobial Activity
Recent studies have shown that derivatives of fluorenone compounds exhibit significant antimicrobial properties. For instance, a study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their activity against multidrug-resistant strains. The results indicated that some compounds demonstrated notable antimicrobial effects against Gram-positive bacteria, with inhibition zones comparable to standard antibiotics .
Case Study:
In a study assessing the antimicrobial efficacy of synthesized compounds, several fluorenone derivatives were tested against Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives achieved inhibition zones greater than 10 mm, indicating promising antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been explored through various mechanisms. Specifically, its ability to interact with cellular targets involved in cancer progression has been documented.
Mechanism of Action:
The compound may exert its anticancer effects by inhibiting key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Molecular docking studies have illustrated how this compound binds effectively to the active sites of DHFR, disrupting cancer cell proliferation .
Case Study:
A synthesized thiazolidinone derivative based on the fluorenone scaffold was tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The study found that certain derivatives exhibited cytotoxicity comparable to Taxol, a standard chemotherapy drug, suggesting potential therapeutic applications in oncology .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one, and how can reaction conditions be optimized?
- Answer : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are commonly employed to introduce ethynyl groups. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), ligand selection, and solvent polarity (e.g., THF or DMF). Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via column chromatography with silica gel and hexane/ethyl acetate gradients improves yield (≥75%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Assign peaks for the trimethylsilyl group (δ ~0.25 ppm for 1H; δ ~0–10 ppm for 13C) and fluorenone aromatic protons (δ 7.2–8.2 ppm).
- IR Spectroscopy : Identify the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and ketone C=O stretch (~1700 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated in analogous fluorenone derivatives (e.g., C–C bond precision ±0.003 Å) .
Q. What safety protocols are necessary for handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles), avoid inhalation/ingestion, and store in dark, airtight containers to prevent degradation. Refer to SDS guidelines for fluorenone derivatives, which recommend neutral pH storage and ethanol/water mixtures for spill cleanup .
Advanced Research Questions
Q. How does the trimethylsilyl ethynyl group modulate the electronic properties of 9H-fluoren-9-one, and what experimental approaches validate these effects?
- Answer : The electron-withdrawing ketone and π-conjugated ethynyl group enhance charge-transfer capabilities. Cyclic voltammetry reveals redox potentials (e.g., E₁/2 ~-1.5 V vs. Ag/Ag⁺), while UV-Vis spectroscopy shows bathochromic shifts (Δλ ~20–40 nm) compared to unsubstituted fluorenone. DFT calculations (e.g., B3LYP/6-31G*) correlate HOMO-LUMO gaps with experimental data .
Q. What strategies resolve discrepancies in reported catalytic efficiencies for fluorenone derivatization reactions?
- Answer : Systematic kinetic studies (e.g., variable-time NMR monitoring) and ligand screening (e.g., bulky phosphines vs. N-heterocyclic carbenes) clarify catalyst performance. Contradictions in yields (e.g., 60% vs. 85%) may arise from trace oxygen or moisture, necessitating rigorous anhydrous conditions .
Q. Can this compound serve as a precursor for optoelectronic materials, and what characterization methods assess its suitability?
- Answer : The compound’s extended conjugation supports applications in OLEDs or OFETs. Photoluminescence quantum yield (PLQY) measurements (>50% in thin films) and hole mobility assays (e.g., space-charge-limited current, SCLC) evaluate performance. Annealing at 150°C improves crystallinity, as shown in analogous fluorene-based polymers .
Q. How do solvent polarity and substituent effects influence the NMR chemical shifts of fluorenone derivatives?
- Answer : Polar solvents (e.g., DMSO-d₆) deshield aromatic protons (Δδ ~0.1–0.3 ppm) due to hydrogen bonding. Trimethylsilyl groups induce shielding in adjacent protons (e.g., Δδ ~-0.15 ppm). Compare experimental data with computed shifts (e.g., ACD/Labs or MestReNova) to resolve ambiguities .
Methodological Notes
- Synthetic Optimization : Use Schlenk-line techniques for air-sensitive steps.
- Data Validation : Cross-reference XRD results with Cambridge Structural Database entries (e.g., CCDC codes).
- Advanced Applications : Pair experimental data with computational models (e.g., Gaussian 16) for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
